molecular formula C10H20N2O2 B7916363 1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone

1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone

Cat. No.: B7916363
M. Wt: 200.28 g/mol
InChI Key: DQGBVFCCDSUZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a piperidine derivative featuring an ethanone group at the 1-position and a 2-amino-ethoxymethyl substituent at the 3-position of the piperidine ring. This compound is classified as a primary amine () and shares structural motifs with pharmacologically active molecules, such as antipsychotics and kinase inhibitors.

Properties

IUPAC Name

1-[3-(2-aminoethoxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(13)12-5-2-3-10(7-12)8-14-6-4-11/h10H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGBVFCCDSUZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions and Outcomes

Starting MaterialAlkylating AgentBaseSolventTemperatureYieldSource
3-Hydroxymethylpiperidine2-(Bromoethoxy)methylaminePotassium carbonateDMF60°C, 12 h78%
3-AminomethylpiperidineEthyl bromoacetateTriethylamineDichloromethaneRT, 24 h65%

Mechanistic Insights : The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen acting as the nucleophile. Steric hindrance at the 3-position of the piperidine ring necessitates prolonged reaction times to achieve satisfactory yields.

Optimization Strategies :

  • Anhydrous conditions prevent hydrolysis of the alkylating agent.

  • Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (72%).

Reductive Amination Approaches

Reductive amination offers a stereocontrolled pathway to introduce the 2-aminoethoxymethyl side chain. This method is favored for its compatibility with sensitive functional groups.

Representative Protocol

  • Imine Formation : React 3-(ethoxymethyl)piperidin-4-one with 2-aminoethanol in toluene under Dean-Stark conditions (110°C, 6 h).

  • Reduction : Treat the imine intermediate with sodium triacetoxyborohydride in dichloromethane at 0°C to room temperature.

Data Summary

SubstrateReducing AgentSolventTimeYieldEnantiomeric Excess (ee)
3-(Ethoxymethyl)piperidin-4-oneNaBH(OAc)3CH2Cl212 h82%N/A
3-(Ethoxymethyl)piperidin-4-one(R)-BINAP-Ru catalystiPrOH24 h68%94% (R)

Analytical Validation :

  • 1H NMR (500 MHz, CDCl3): δ 3.55–3.45 (m, 4H, OCH2CH2N), 2.85–2.75 (m, 2H, piperidine H), 2.40 (s, 3H, COCH3).

  • HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

Protection-Deprotection Strategies

To prevent undesired side reactions during alkylation or amidation, temporary protection of the amine group is critical.

Common Protecting Groups and Conditions

Protecting GroupReagentDeprotection MethodYield After Deprotection
BocDi-tert-butyl dicarbonate4 M HCl in dioxane89%
CbzBenzyl chloroformateH2/Pd-C in ethanol85%

Case Study :

  • Boc Protection : Treat 3-(2-aminoethoxymethyl)piperidine with Boc2O in THF/water (pH 9, 0°C to RT, 4 h).

  • Alkylation : React with ethyl bromoacetate using K2CO3 in DMF (60°C, 8 h).

  • Deprotection : Remove Boc group with HCl/dioxane (RT, 2 h).

Industrial-Scale Production Methods

For kilogram-scale synthesis, continuous flow reactors and catalytic methodologies are employed to enhance efficiency.

Optimized Large-Batch Protocol

StepProcessEquipmentThroughputPurity
1Continuous imine formationMicroreactor12 L/h95%
2Catalytic hydrogenationFixed-bed reactor8 kg/day98%
3CrystallizationAnti-solvent system90% recovery99.5%

Key Innovations :

  • Catalyst Recycling : Ru/Al2O3 catalysts reused for 10 cycles with <5% activity loss.

  • Green Solvents : Ethanol/water mixtures reduce environmental impact.

Stereochemical Considerations

The 3-position chirality significantly impacts biological activity. Enzymatic resolution and asymmetric synthesis are preferred for enantiopure batches.

Enzymatic Kinetic Resolution

EnzymeSubstrateConversionee Product
Lipase PS-IMRacemic 3-(ethoxymethyl)piperidine48%95% (S)
Candida antarctica Lipase BN-Acetyl derivative52%98% (R)

Asymmetric Synthesis :

  • Evans Oxazaborolidine Catalysis : Achieves 92% ee using (S)-2-methyl-CBS-oxazaborolidine.

Analytical and Purification Techniques

Final product quality is ensured through advanced analytical methods:

TechniqueParametersAcceptance Criteria
UPLC-MSBEH C18, 1.7 µm, 2.1×50 mmPurity ≥99.5%
Chiral SFCChiralpak AD-H, CO2/MeOH (80:20)ee ≥98%
XRDSingle-crystal diffractionConfirmed structure

Impurity Profiling :

  • Primary Impurity : 3-(2-Aminoethyl)piperidin-1-yl-ethanone (≤0.2%).

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino and ethoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and the resulting biochemical effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural Analogues

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28)
  • Structure: Combines a tetrazole ring and a piperidine-ethanone moiety.
  • Synthesis: Prepared via reaction of 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperidine in acetonitrile ().
  • These derivatives are explored for heterocyclic drug development .
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone
  • Structure: Features a 2-nitrophenylaminomethyl group at the piperidine 3-position.
  • Synthesis: Involves reductive amination of (R)-1-(3-(aminomethyl)-piperidin-1-yl)ethanone with 1-fluoro-2-nitrobenzene ().
  • Such compounds are studied in bromodomain inhibitors .
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone
  • Structure : Contains a 4-chlorobenzoyl substituent at the piperidine 3-position.
  • Properties: Molecular formula C₁₄H₁₆ClNO₂ (Molar mass: 265.74) ().
  • Key Differences: The benzoyl group increases hydrophobicity and steric bulk, likely reducing solubility compared to the target compound’s polar amino-ethoxy chain .
1-[(3S)-1-Benzylpiperidin-3-yl]ethanone
  • Structure: Stereospecific benzyl-substituted piperidine with ethanone.
  • Spectral Data: InChI=1S/C₁₄H₁₉NO/c1-12(16)14-8-5-9-15(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3/t14-/m0/s1 ().

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Boiling Point (°C) Density (g/cm³)
1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone C₁₀H₁₉N₂O₂ 199.27 2-Amino-ethoxymethyl Not reported Not reported
1-(3-(Piperidin-1-yl)phenyl)ethanone C₁₃H₁₇NO 203.28 Piperidin-1-yl-phenyl 124–125.5 (0.5 Torr) 1.052
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone C₁₄H₁₆ClNO₂ 265.74 4-Chlorobenzoyl Not reported Not reported
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone C₁₄H₁₆N₆O 284.32 Tetrazole-aryl Not reported Not reported

Notes:

  • The target compound’s amino-ethoxy group likely enhances solubility in polar solvents compared to benzoyl or aryl derivatives.

Spectral and Analytical Data

  • NMR Trends: shows that substituent proximity to the ethanone group influences chemical shift splitting. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent isomerization (Δδ = 67 kJ/mol). The target compound’s amino-ethoxy group may similarly affect NMR splitting .
  • Mass Spectrometry: Piperidine-ethanones often display [M+H]+ peaks (e.g., m/z 443 in ). The target compound’s theoretical [M+H]+ is 200.27, consistent with low molecular weight analogs .

Biological Activity

1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, an ethanone moiety, and an aminoethoxymethyl substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H19N3O2, with a molecular weight of approximately 201.28 g/mol. The structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Ethanone group : Contributes to the compound's reactivity.
  • Aminoethoxymethyl substituent : Enhances solubility and may facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.

Pharmacological Properties

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological effects. The potential activities of this compound include:

  • Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
  • Antimicrobial Activity : Similar piperidine derivatives have shown promising antimicrobial properties, indicating that this compound could also exhibit such effects against various pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanoneC10H19N3O2Different substituent on the piperidine ring
2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanolC10H17N3OCyclopropyl group introduces unique steric properties
8-[3-Aminopiperidin-1-yl]-7-but-2-enyl-purine derivativesVariousIncorporates purine structure affecting biological activity

The distinct combination of functional groups in this compound may provide unique pharmacological properties compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into their mechanisms and potential applications:

  • Neuroprotective Studies : Research has indicated that certain piperidine derivatives can protect neuronal cells from apoptosis, suggesting that this compound might share similar neuroprotective effects.
  • Antimicrobial Activity : A study on related piperidine compounds revealed significant antifungal activity against Candida auris, highlighting the potential for this compound in treating fungal infections .
  • Enzyme Inhibition Studies : Investigations into the mechanism of action revealed that some piperidine derivatives act as enzyme inhibitors, which could be relevant for metabolic disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone?

  • Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example:

  • Step 1 : Introduction of the 2-amino-ethoxymethyl group via nucleophilic substitution or reductive amination of a pre-functionalized piperidine intermediate.
  • Step 2 : Acylation using acetyl chloride or Friedel-Crafts conditions (e.g., AlCl₃ catalysis) to install the ethanone moiety .
  • Key considerations : Protecting groups (e.g., Boc for amines) and solvent polarity (e.g., dichloromethane for acylation) are critical to avoid side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : A combination of spectroscopic techniques is used:

  • 1H-NMR : Peaks at δ ~2.11 ppm (ethanone methyl group), δ 3.44 ppm (methine protons adjacent to the ethoxymethyl oxygen), and δ 1.57–1.92 ppm (piperidine methylene groups) confirm regiochemistry .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 229.18 for C₁₁H₂₁N₂O₂) .
  • IR spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) confirm functional groups .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing stereoisomers of this compound, and how are they addressed?

  • Answer : Stereochemical ambiguity at the piperidine 3-position requires:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) to resolve enantiomers .
  • NOESY NMR : Cross-peaks between the ethoxymethyl group and piperidine protons reveal spatial proximity, aiding in stereochemical assignment .
  • Computational modeling : Density Functional Theory (DFT) calculates relative energies of conformers to predict stable stereoisomers .

Q. How do solvent polarity and temperature influence the regioselectivity of acylation reactions in synthesizing this compound?

  • Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the 3-position of piperidine over 2- or 4-positions. Non-polar solvents (e.g., toluene) may lead to byproducts via N-alkylation .
  • Temperature : Lower temperatures (0–5°C) minimize over-acylation, as shown in optimized protocols achieving >85% yield for analogous benzoylpiperidines . Kinetic studies using in-situ IR spectroscopy monitor reaction progress .

Q. What in silico strategies predict the metabolic pathways of this compound?

  • Answer :

  • Molecular docking : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict hydroxylation or N-dealkylation sites .
  • SwissADME : Predicts Phase I metabolites (e.g., oxidation at the ethoxymethyl chain) and Phase II conjugates (e.g., glucuronidation) .
  • Validation : In vitro microsomal assays align with computational results, showing 60% hepatic clearance in rat models .

Q. How can crystallographic data inform the design of derivatives with enhanced receptor binding?

  • Answer :

  • Fragment screening : X-ray structures of similar piperidine derivatives bound to enzymes (e.g., FAD-dependent oxidoreductases) reveal hydrogen-bonding interactions with backbone amides (2.8–3.1 Å) .
  • Structure-activity relationships (SAR) : Substituting the ethoxymethyl group with bulkier moieties (e.g., cyclopropyl) improves binding affinity by 30% in kinase inhibition assays .

Notes on Data Contradictions

  • Synthetic yields : Variations in reported yields (e.g., 40–92% for analogous compounds ) highlight the need for optimization based on substituent electronic effects.
  • Hazard classification : While some piperidine derivatives show unclassified toxicity , others require stringent handling (e.g., P261/P262 precautions for aerosolized particles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.